molecular formula C21H18INO4S B3896799 ethyl 2-[(2-iodobenzoyl)amino]-4-(4-methoxyphenyl)-3-thiophenecarboxylate

ethyl 2-[(2-iodobenzoyl)amino]-4-(4-methoxyphenyl)-3-thiophenecarboxylate

Cat. No.: B3896799
M. Wt: 507.3 g/mol
InChI Key: GQZAPNZVCMAPJM-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups. It has an ethyl ester group attached to a thiophene ring, which is a five-membered ring containing four carbon atoms and a sulfur atom. The thiophene ring is substituted with an amino group that is further substituted with a 2-iodobenzoyl group. Additionally, the thiophene ring is substituted at the 4-position with a methoxyphenyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the thiophene ring, followed by various substitution reactions to introduce the other functional groups. One possible starting material could be ethyl 2-amino-4-(4-methoxyphenyl)-3-thiophenecarboxylate . The 2-iodobenzoyl group could potentially be introduced through a reaction with 2-iodobenzoic acid .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The presence of the iodine atom would add significant weight to the molecule .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the ester group could be hydrolyzed to produce a carboxylic acid and an alcohol. The amino group could participate in reactions with electrophiles, and the iodine atom could be replaced in a substitution reaction .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar ester and amino groups would likely make it somewhat soluble in polar solvents. The iodine atom might make the compound denser than similar compounds without halogens .

Safety and Hazards

As with any chemical, handling this compound would require appropriate safety precautions. It’s important to use personal protective equipment and follow safe laboratory practices. Specific safety data for this compound isn’t available, but compounds containing iodine can sometimes be hazardous and should be handled with care .

Properties

IUPAC Name

ethyl 2-[(2-iodobenzoyl)amino]-4-(4-methoxyphenyl)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18INO4S/c1-3-27-21(25)18-16(13-8-10-14(26-2)11-9-13)12-28-20(18)23-19(24)15-6-4-5-7-17(15)22/h4-12H,3H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQZAPNZVCMAPJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)OC)NC(=O)C3=CC=CC=C3I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18INO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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